molecular formula C17H17ClFKN6O10 B11932040 potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide

potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide

Cat. No.: B11932040
M. Wt: 558.9 g/mol
InChI Key: VXQSPFOJRNKOHQ-UHFFFAOYSA-M
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Description

Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide is a complex chemical compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide involves multiple steps, each targeting the formation of specific functional groups. The process typically starts with the preparation of 5-chloro-4-hydroxy-1H-pyridin-2-one through chlorination and hydroxylation reactions. This intermediate is then reacted with 4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid under controlled conditions to form the triazine derivative. The final step involves the incorporation of 5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione and hydroxide to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis and medicinal chemistry.

Biology

In biology, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored for treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry

In industry, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium;5-chloro-4-hydroxy-1H-pyridin-2-one: Shares the pyridinone structure but lacks the triazine and pyrimidine groups.

    4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid: Contains the triazine structure but lacks the pyridinone and pyrimidine groups.

    5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione: Contains the pyrimidine structure but lacks the pyridinone and triazine groups.

Uniqueness

The uniqueness of potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide lies in its combination of multiple functional groups, which confer diverse chemical properties and potential applications. This compound’s ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H17ClFKN6O10

Molecular Weight

558.9 g/mol

IUPAC Name

potassium;5-chloro-4-hydroxy-1H-pyridin-2-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;hydroxide

InChI

InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K.H2O/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);;1H2/q;;;+1;/p-1

InChI Key

VXQSPFOJRNKOHQ-UHFFFAOYSA-M

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(C(=CNC1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)O.[OH-].[K+]

Origin of Product

United States

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